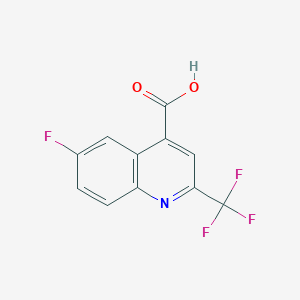

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(10(17)18)4-9(16-8)11(13,14)15/h1-4H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQQIQCSUJBIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614107 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-06-0 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the quinoline core.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of catalysts, such as molecular iodine or nano ZnO, to facilitate the cyclization process under mild conditions . Additionally, solvent-free conditions and environmentally benign reagents are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives with different oxidation states.

Reduction: The quinoline ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Chemical and Biological Properties

The compound features a fluorine atom at the 6-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 4-position. These functional groups contribute to its reactivity and stability, making it a valuable building block in synthetic chemistry.

Chemistry

In synthetic chemistry, 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid serves as a crucial building block for more complex fluorinated quinoline derivatives. These derivatives are valuable in materials science and catalysis, allowing for the development of advanced materials with enhanced properties.

Biology

The compound has significant implications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. It has been shown to interact with various biological macromolecules, leading to potential therapeutic applications.

- Anticancer Activity : Research indicates that this compound inhibits human Topoisomerase II alpha (hTopoIIα), disrupting DNA replication and inducing apoptosis in cancer cells. It exhibits greater potency than doxorubicin against various carcinoma cell lines, including MCF-7 and HeLa cells.

- Antimicrobial Properties : The compound demonstrates antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

Industry

In industrial applications, this compound is utilized in the development of fluorinated polymers and coatings. Its unique chemical properties enhance material performance, including thermal stability and chemical resistance.

Neuroprotective Effects

A study involving SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death caused by amyloid-beta exposure. The compound not only enhanced cell viability but also reduced oxidative stress markers, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease.

Antimicrobial Evaluation

In comparative studies against known antibiotics, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent for resistant bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its ability to cross the blood-brain barrier. This property is crucial for its neuroprotective applications, allowing it to exert effects within the central nervous system.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related quinoline-4-carboxylic acid derivatives, focusing on substituent effects and bioactivity:

Physicochemical Properties

- Solubility: The trifluoromethyl group in the target compound enhances lipophilicity compared to phenyl or methyl substituents. However, 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid () shows variable solubility in organic solvents, critical for formulation .

- Synthetic Yields: Pfitzinger reactions () and condensation methods () typically yield 40–85% for quinoline-4-carboxylic acids, depending on substituent complexity.

Biological Activity

6-Fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid is a novel compound within the quinoline family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position, along with a carboxylic acid functional group at the 4-position. This unique structure contributes to its biological activity, particularly in targeting various cellular pathways.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, as evidenced by agar diffusion methods .

- Inhibition of Key Enzymes : It targets specific enzymes involved in critical signaling pathways, such as mTOR and PI3K, which are essential for cell growth and metabolism. The compound shows IC50 values in the low micromolar range against these targets, indicating potent inhibitory effects .

- Cellular Protection : In vitro studies reveal that it protects neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Type | IC50 (µM) | Target |

|---|---|---|---|

| Antibacterial | S. aureus | 5.0 | Bacterial cell wall synthesis |

| Antibacterial | E. coli | 4.5 | Bacterial cell wall synthesis |

| mTOR Inhibition | Cell lines | 0.72 | mTORC1 |

| PI3K Inhibition | Cell lines | 2.62 | PI3K |

| Neuroprotection | SH-SY5Y cells | - | Apoptosis pathways |

Case Studies

- Neuroprotective Effects : A study involving SH-SY5Y neuroblastoma cells showed that treatment with this compound significantly reduced cell death caused by Aβ1-42 exposure. The compound enhanced cell viability and reduced markers of oxidative stress.

- Antimicrobial Evaluation : In a comparative study with known antibiotics, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic agent for resistant bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its ability to cross the blood-brain barrier, which is crucial for neuroprotective applications.

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors or modification of quinoline scaffolds. A regioselective approach using trifluoromethylation at the 2-position and fluorination at the 6-position is recommended. For example, the "Watering Protocol" (Marull et al., 2004) improves trifluoromethylquinoline synthesis by optimizing solvent polarity and temperature . To maximize yields:

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Employ catalysts like copper(I) iodide for efficient trifluoromethyl group incorporation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates promptly.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., fluorine at C6, trifluoromethyl at C2). Peaks near δ 7.5–8.5 ppm (quinoline protons) and δ -60 to -70 ppm (CF) are diagnostic .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using a C18 column with a methanol/water gradient .

- Elemental Analysis : Verify molecular formula (CHFNO) and stoichiometry .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. For in vitro assays:

- Prepare stock solutions in DMSO (10–50 mM) and dilute in cell culture media (final DMSO ≤0.1%).

- Validate solubility via dynamic light scattering (DLS) to avoid aggregation artifacts .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in antimicrobial studies?

- Methodological Answer :

- Systematic Substituent Variation : Replace fluorine or trifluoromethyl groups with halogens (Cl, Br) or methyl groups to assess impact on bacterial membrane penetration .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for bacterial targets like DNA gyrase .

- Comparative Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to evaluate spectrum breadth .

Q. How can researchers address stability issues during long-term storage or under experimental conditions?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC analysis to detect degradation products (e.g., decarboxylated derivatives) .

- Buffering : Use phosphate buffers (pH 7.4) for aqueous solutions, avoiding extremes (pH <3 or >9) that promote hydrolysis .

Q. What are the contradictions in reported bioactivity data, and how can they be resolved?

- Methodological Answer : Discrepancies in IC values (e.g., anticancer vs. antibacterial studies) may arise from assay conditions. Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or MTT assays for cytotoxicity .

- Metabolite Profiling : Identify active metabolites (e.g., via LC-MS) that may contribute to observed effects .

- Cross-Validation : Replicate studies in multiple cell lines (e.g., HeLa, MCF-7) or bacterial strains to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.